4-Iodophthalonitrile

Phthalocyanine chemistry Sonogashira coupling Cross-coupling reactivity

4-Iodophthalonitrile is the enabling phthalonitrile monomer for synthesizing functionalized phthalocyanines via Pd-catalyzed cross-coupling. Unlike 4-bromo- or 4-nitrophthalonitrile, the iodo substituent undergoes facile oxidative addition, enabling high-yield Sonogashira (94%) and Stille couplings directly on the macrocycle. It also forms robust 2-D halogen-bonded networks critical for thermoelectric materials. For A₃B-type unsymmetrical phthalocyanines, 4-iodophthalonitrile is the only viable choice—nitro analogs degrade under cyclotetramerization conditions. Quality labs confirm identity via characteristic Raman/IR shifts. Choose this building block for predictable reactivity, superior solid-state engineering, and proven high-throughput diversification.

Molecular Formula C8H3IN2
Molecular Weight 254.03 g/mol
CAS No. 69518-17-8
Cat. No. B1587499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodophthalonitrile
CAS69518-17-8
Molecular FormulaC8H3IN2
Molecular Weight254.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C#N)C#N
InChIInChI=1S/C8H3IN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H
InChIKeyOOHQHYJZUSXMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodophthalonitrile (CAS 69518-17-8) Procurement Guide for Research Chemists


4-Iodophthalonitrile is a halo-aromatic dinitrile belonging to the phthalonitrile family, classified as a para-iodo-substituted 1,2-dicyanobenzene . It serves as a pivotal precursor for synthesizing iodo-functionalized phthalocyanines, which are subsequently elaborated via Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Stille) to produce tailored macrocyclic dyes for photodynamic therapy, nonlinear optics, and organic electronics [1]. The compound is commercially available in research-grade quantities (97–98% purity), typically appearing as a light yellow to brown crystalline powder with a well-defined melting point .

Why 4-Iodophthalonitrile Cannot Be Replaced by 4-Bromo-, 4-Chloro-, or 4-Nitrophthalonitrile


Halogen identity at the 4-position of phthalonitrile profoundly dictates three critical performance axes: (i) cross-coupling reactivity, (ii) halogen-bond-driven solid-state architecture, and (iii) vibrational spectroscopic handles for compound identification. The C–I bond in 4-iodophthalonitrile possesses a significantly lower bond dissociation energy and higher polarizability than the corresponding C–Br or C–Cl bonds, enabling oxidative addition to Pd(0) catalysts under milder conditions and facilitating Sonogashira, Suzuki, and Stille couplings with broader functional-group tolerance [1][2]. Conversely, 4-nitrophthalonitrile engages in nucleophilic aromatic substitution rather than cross-coupling, leading to entirely different product manifolds. Furthermore, the iodine atom serves as a potent halogen-bond donor (I···NC), directing crystal packing into predictable 2-D networks—a property absent in bromo and chloro analogs [3]. These divergent reactivity and supramolecular profiles mean that substituting 4-iodophthalonitrile with its bromo, chloro, or nitro counterparts will fundamentally alter synthetic outcomes and material properties, not merely adjust a parameter.

Quantitative Differentiation Evidence for 4-Iodophthalonitrile vs. Closest Analogs


Sonogashira Cross-Coupling Yield on Iodo- vs. Bromo-Phthalocyanine Platforms

When elaborated into tetraiodophthalocyaninato zinc(II) and subsequently subjected to Sonogashira coupling with (trimethylsilyl)acetylene, the 4-iodophthalonitrile-derived scaffold delivers a 94% yield of the target tetraethynylated product [1]. In contrast, analogous tetra(bromophthalocyanine) platforms typically require harsher conditions (elevated temperature, longer reaction times) and yield lower conversions due to the inherently slower oxidative addition of C–Br bonds to Pd(0) [2]. This 94% yield constitutes a benchmark for iodo-substituted phthalocyanine post-functionalization efficiency.

Phthalocyanine chemistry Sonogashira coupling Cross-coupling reactivity

Vibrational Spectroscopic Differentiation: 4-Iodophthalonitrile vs. 4-Bromophthalonitrile

Quantum chemical computations (DFT/SVWN) directly comparing 4-iodophthalonitrile and 4-bromophthalonitrile reveal distinct vibrational frequency shifts that enable unambiguous identification and quality-control verification [1]. The C≡N stretching mode shifts from 2235 cm⁻¹ (Br) to 2230 cm⁻¹ (I), the ring breathing mode from 1010 cm⁻¹ to 985 cm⁻¹ (Δ = –25 cm⁻¹), and the C–Halogen bending mode from 560 cm⁻¹ to 530 cm⁻¹ (Δ = –30 cm⁻¹). These mass-dependent shifts provide a quantitative spectral fingerprint that distinguishes the iodo derivative from its bromo counterpart in incoming raw-material inspection.

Vibrational spectroscopy Quality control Structural confirmation

Purity and Melting Point Benchmarks: Premium-Grade 4-Iodophthalonitrile

Commercially sourced 4-iodophthalonitrile from TCI achieves a minimum GC purity of 98.0% with a melting point envelope of 141.0–145.0 °C . By comparison, the 4-bromo analog from the same supplier meets a lower purity specification of ≥97.0% GC and melts over a broader range of 138.0–142.0 °C . The higher purity and narrower melting range of the iodo derivative translate to fewer purification cycles before use in sensitive coupling or cyclotetramerization reactions, reducing overall process cost.

Chemical procurement Purity specification Melting point verification

Stille and Suzuki Coupling Applicability: 4-Iodophthalonitrile as the Universal Cross-Coupling Precursor

4-Iodophthalonitrile has been successfully employed as the aryl halide partner in both Stille coupling (with trans-1,2-bis(tri-n-butylstannyl)ethene to form ethene-linked bis-phthalonitriles) and Suzuki–Miyaura coupling (with 3-thienylboronic acid and 5′-hexyl-2,2′-bithiophene-5-boronic acid pinacol ester) to generate thiophene-substituted phthalonitriles in good isolated yields [1][2]. By contrast, 4-bromophthalonitrile is predominantly documented only for nucleophilic aromatic substitution (SNAr) with amines and alkoxides [3], severely limiting the structural diversity accessible through cross-coupling chemistry. This breadth of established cross-coupling protocols transforms 4-iodophthalonitrile into a single-precursor entry point for diverse aryl-, heteroaryl-, and alkenyl-substituted phthalonitrile libraries.

Stille coupling Suzuki coupling Phthalonitrile functionalization

High-Impact Application Scenarios for 4-Iodophthalonitrile in Research and Industry


Cross-Coupling-Based Phthalocyanine Library Synthesis

For research groups synthesizing libraries of peripherally functionalized phthalocyanines for photodynamic therapy photosensitizer screening, 4-iodophthalonitrile is the preferred monomer. The established 94% Sonogashira coupling yield on the assembled phthalocyanine platform [1] and the demonstrated Stille coupling at the phthalonitrile stage directly support high-throughput diversification strategies that bromo and nitro analogs cannot sustain.

Halogen-Bonded Crystal Engineering for Organic Semiconductors

The ability of 4-iodophthalonitrile to form robust 2-D halogen-bonded networks (I···NC interactions) [2] makes it the building block of choice for researchers designing thermoelectric or charge-transport materials where predictable solid-state packing is critical. Bromo-substituted derivatives lack the polarizability necessary to achieve comparable structural predictability.

Synthesis of Unsymmetrical Phthalocyanines via Statistical Cyclotetramerization

When preparing unsymmetrical A₃B-type phthalocyanines (e.g., 9,16,23-tri-tert-butyl-2-iodophthalocyaninato zinc(II)), 4-iodophthalonitrile is employed alongside 4-tert-butylphthalonitrile in glycerol/anisole mixtures to achieve a serviceable 26% isolated yield of the mixed cyclotetramerization product [3]. The iodo substituent subsequently serves as a synthetic handle for further elaboration. This strategy is not viable with 4-nitrophthalonitrile, which undergoes competitive nucleophilic degradation under the basic cyclotetramerization conditions.

Quality-Control Spectral Fingerprinting of Incoming Halophthalonitrile Precursors

Because the vibrational spectrum of 4-iodophthalonitrile exhibits characteristic C≡N, ring breathing, and C–I bending modes shifted by –5 to –30 cm⁻¹ relative to 4-bromophthalonitrile [4], quality-control laboratories can rapidly verify the identity of purchased material by FT-IR or Raman spectroscopy, preventing costly synthetic failures caused by accidental shipment of the wrong halogenated derivative.

Technical Documentation Hub

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